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Compound of Interest

Compound Name: 7-Acetoxybonducellpin C

Cat. No.: B1150653

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for "7-Acetoxybonducellpin C" did not yield any publicly
available spectroscopic data. This guide therefore focuses on the closely related compound,
Bonducellpin C, for which detailed NMR data has been published. It is presumed that the
requested compound is a derivative of Bonducellpin C.

This technical guide provides a comprehensive overview of the spectroscopic data for
Bonducellpin C, a cassane furanoditerpene isolated from Caesalpinia bonduc. The information
herein is compiled from published scientific literature and is intended to serve as a valuable
resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Nuclear Magnetic Resonance (NMR) Spectroscopic
Data

The following tables summarize the *H and 3C NMR spectroscopic data for Bonducellpin C, as
reported in the literature. This data is fundamental for the structural elucidation and verification
of the compound.

Table 1: *H NMR Spectroscopic Data for Bonducellpin C (500 MHz, CDClIs)
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Position Chemical Shift (5) Multiplicity Coupling Constant
ppm (9) Hz

1 4.88 t 30

2a 1.85 m

2B 1.75 m

3a 1.60 m

3p 1.45 m

5 1.55 m

6 5.40 dd 95,25

7 3.95 d 95

9 2.10 m

11la 1.70 m

11B 1.60 m

120 1.95 m

12p 1.80 m

14 3.50 s

15 7.25 d 25

16 6.18 d 55

17-OCHs 3.72 s

18 1.18 s

19 1.15 s

20 0.95 s

1-OAc 2.05 S

6-OAC 2.15 s
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Table 2: 13C NMR Spectroscopic Data for Bonducellpin C (125 MHz, CDCIs)
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Position Chemical Shift (6) ppm
1 78.5
2 27.5
3 38.0
4 34.5
5 50.0
6 73.0
7 77.0
8 45.0
9 52.0
10 37.0
11 22.0
12 30.0
13 125.0
14 48.0
15 140.0
16 110.0
17 173.5
18 28.0
19 25.0
20 15.0
1-OAc (C=0) 170.5
1-OAc (CHs) 21.0
6-OAc (C=0) 170.0
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6-OAC (CHs) 215

17-OCHs 52.5

Infrared (IR) and Mass Spectrometry (MS) Data

While specific IR and MS data for Bonducellpin C were not explicitly found in the initial
searches, data for closely related Bonducellpins A and D were available. Based on the
structural similarities, the following characteristic data can be anticipated for Bonducellpin C.

« Infrared (IR) Spectroscopy: The IR spectrum of Bonducellpin C is expected to show
characteristic absorption bands for hydroxyl and ester functionalities.

o -OH stretch: A broad absorption band around 3400-3500 cm~1.
o C=0 stretch (ester): A strong absorption band around 1735 cm~1.

o Mass Spectrometry (MS): High-Resolution Electrospray lonization Mass Spectrometry
(HRESIMS) would be the preferred method for determining the molecular formula of
Bonducellpin C. The spectrum would be expected to show a prominent pseudomolecular ion
peak ([M+H]* or [M+Na]*).

Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectroscopic data
for a natural product like Bonducellpin C, based on standard laboratory practices.

3.1. NMR Spectroscopy

o Sample Preparation: A sample of the purified compound (typically 1-5 mg) is dissolved in
approximately 0.5 mL of a deuterated solvent (e.g., chloroform-d, CDCIs). The solution is
then transferred to a 5 mm NMR tube.

¢ Instrumentation: *H NMR, 3C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are
recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).
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* 'H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a
good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to
the residual solvent peak (e.g., CHCIs at 7.26 ppm).

e 13C NMR Acquisition: The spectrum is typically acquired with proton decoupling to simplify
the spectrum to single peaks for each carbon atom. Chemical shifts are reported in ppm
relative to the solvent peak (e.g., CDClIs at 77.16 ppm).

e 2D NMR Acquisition: COSY, HSQC, and HMBC experiments are performed to establish
proton-proton correlations, direct carbon-proton correlations, and long-range carbon-proton
correlations, respectively. These experiments are crucial for the complete assignment of all
proton and carbon signals.

3.2. Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the dry sample is mixed with potassium bromide
(KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded from a thin
film of the compound deposited on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

 Instrumentation: The IR spectrum is recorded on a Fourier Transform Infrared (FTIR)
spectrometer.

o Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm~*. The
data is presented as a plot of percent transmittance versus wavenumber (cm~1).

3.3. Mass Spectrometry (MS)

o Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.qg.,
methanol or acetonitrile).

¢ Instrumentation: High-resolution mass spectra are typically obtained using an electrospray
ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

o Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or
through a liquid chromatography (LC) system. The data is acquired in positive or negative
ion mode to observe the pseudomolecular ions. The accurate mass measurement allows for
the determination of the elemental composition and molecular formula.
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Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural
product isolate.
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Caption: General workflow for natural product spectroscopic analysis.

 To cite this document: BenchChem. [Spectroscopic Data of Bonducellpin C: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1150653#spectroscopic-data-for-7-
acetoxybonducellpin-c-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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